molecular formula C10H16N2O2 B2684944 1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine CAS No. 1301740-68-0

1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine

Cat. No.: B2684944
CAS No.: 1301740-68-0
M. Wt: 196.25
InChI Key: CCOTXXVUCIOSMC-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine is a compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly for amines, due to its stability under various reaction conditions and its ease of removal .

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine typically involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), under ambient or slightly elevated temperatures .

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more efficient and versatile process .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine undergoes several types of chemical reactions, including:

The major products formed from these reactions include the deprotected amine and various intermediates depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine .

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine can be compared with other similar compounds that also use the Boc group for protection, such as:

The uniqueness of this compound lies in its specific structure and the stability of the Boc group under various reaction conditions, making it a valuable tool in synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl 3-isocyanopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8H,5-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOTXXVUCIOSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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